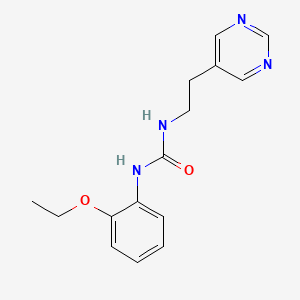

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Description

Propriétés

IUPAC Name |

1-(2-ethoxyphenyl)-3-(2-pyrimidin-5-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)19-15(20)18-8-7-12-9-16-11-17-10-12/h3-6,9-11H,2,7-8H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGVERSTZGGWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyaniline with 2-(pyrimidin-5-yl)ethyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and may require a catalyst to enhance the reaction rate. The product is then purified using standard techniques like recrystallization or chromatography.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl or pyrimidinyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Applications De Recherche Scientifique

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for the design of molecules with specific pharmacological properties.

Industry: The compound may be used in the development of new materials with desirable properties, such as improved stability or enhanced performance in specific applications.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(2-ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea and its analogs:

Substituent Analysis

- Ethoxy vs. Ethyl/Phenoxy Groups: The 2-ethoxyphenyl group in the target compound offers moderate lipophilicity (predicted LogP ~3.5–4.0), balancing solubility and membrane permeability.

- Pyrimidine Modifications : The pyrimidin-5-yl ethyl chain in the target compound allows flexible interactions with enzyme active sites. By comparison, the imidazole-pyrimidine hybrid in BJ01435 (CAS 1421475-01-5) may enhance π-π stacking with aromatic residues in kinases .

Physicochemical Properties

- Polar Surface Area (PSA) : The target compound’s PSA is estimated at ~90 Ų (similar to BJ01435), indicating moderate permeability. The trifluoroethyl analog (CAS 1201653-99-7) has a higher PSA (90.69 Ų) due to its piperazine moiety, suggesting lower blood-brain barrier penetration .

Research Findings and Implications

- Kinase Inhibition: Pyrimidine-containing ureas like BJ01435 (CAS 1421475-01-5) demonstrate nanomolar IC₅₀ values against tyrosine kinases (e.g., EGFR), attributed to their urea backbone’s hydrogen-bonding with ATP-binding pockets .

- Solubility Challenges : Higher molecular weight analogs (e.g., CAS 1201653-99-7) face formulation hurdles due to poor solubility, necessitating prodrug strategies .

Activité Biologique

1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is a compound belonging to the class of urea derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is , with a molecular weight of 286.33 g/mol. The compound features an ethoxyphenyl group and a pyrimidinyl ethyl group, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.33 g/mol |

| CAS Number | 2034396-86-4 |

Biological Activities

Research indicates that 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea exhibits several promising biological activities, particularly in the fields of antimicrobial , anticancer , and antiproliferative properties.

Antimicrobial Activity

Studies have shown that urea derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has not been extensively documented, but its structural similarities to known active compounds suggest potential efficacy in this area.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies. For example, derivatives with similar structures have been tested against various cancer cell lines, such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte cells). The results indicated that modifications in the chemical structure could lead to varying degrees of cytotoxicity against these cell lines .

Case Study: Cytotoxicity Evaluation

In a comparative study, various urea derivatives were assessed for their cytotoxic effects on cancer cells. The compound exhibited an IC50 value indicative of moderate potency, suggesting that further optimization might enhance its therapeutic potential.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | HeLa | TBD |

| Similar Urea Derivative | HeLa | 41 ± 3 |

The mechanism through which 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic applications and safety profile .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in biological activity that may arise from subtle changes in molecular structure. For instance:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea | Methoxy vs Ethoxy group | Varies; potential differences in potency |

| 1-(2-Ethoxyphenyl)-3-(2-(pyridin-5-yl)ethyl)urea | Pyrimidinyl vs Pyridinyl group | Different reactivity profiles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 1-(2-Ethoxyphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine-ethylamine intermediate via nucleophilic substitution or coupling reactions.

- Step 2 : Urea linkage formation using 2-ethoxyphenyl isocyanate under anhydrous conditions (e.g., THF or DMF as solvent, 0–5°C to prevent side reactions).

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ethoxyphenyl group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyrimidine protons (δ ~8.5–9.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 341.2 for C₁₇H₂₀N₄O₂).

- X-ray Crystallography (if applicable): Resolves spatial arrangement of the urea linkage and substituent effects .

Q. What preliminary biological screening assays are recommended to assess its activity?

- Methodological Answer :

- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like EGFR or VEGFR, given structural analogs show kinase modulation .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., A549, HepG2) with IC₅₀ determination.

- Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide further optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs (see Table 1) via:

| Compound | Substituent Modifications | Key Activity Changes |

|---|---|---|

| Analog A | Ethoxy → Methoxy on phenyl | Reduced solubility, ↑ lipophilicity |

| Analog B | Pyrimidin-5-yl → Imidazole | Loss of kinase inhibition |

- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinity to targets like EGFR .

Q. What experimental strategies elucidate its mechanism of action in inducing apoptosis?

- Methodological Answer :

- Pathway Analysis : Western blotting for caspase-3/9 cleavage and PARP degradation.

- ROS Detection : Flow cytometry with DCFH-DA probe to measure reactive oxygen species (ROS) levels.

- Autophagy Inhibition : Co-treatment with chloroquine to assess LC3-II accumulation via immunofluorescence .

Q. How should researchers address contradictions in biological data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization to cell passage number).

- Structural Confirmation : Re-validate compound identity via LC-MS and NMR to rule out degradation or isomerization.

- Assay Reproducibility : Cross-test in independent labs with blinded controls. Contradictions may arise from substituent positional isomers (e.g., 3- vs. 4-fluorophenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.